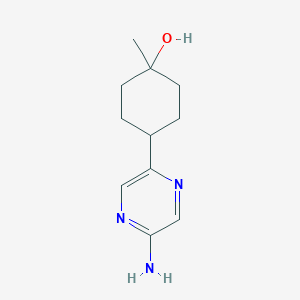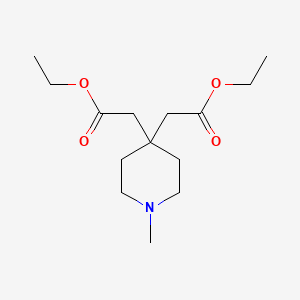
Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate typically involves the reaction of 1-methylpiperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diacetate ester. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetic acid, while reduction may produce diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diethanol.
Scientific Research Applications
Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate
- Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate
- Diethyl 2,2’-(piperazine-1,4-diyl)bis(2-oxoacetate)
Uniqueness
Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)-1-methylpiperidin-4-yl]acetate |
InChI |
InChI=1S/C14H25NO4/c1-4-18-12(16)10-14(11-13(17)19-5-2)6-8-15(3)9-7-14/h4-11H2,1-3H3 |
InChI Key |
QZUULGDOYQFDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
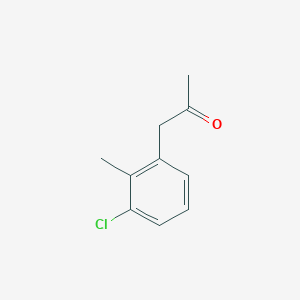
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
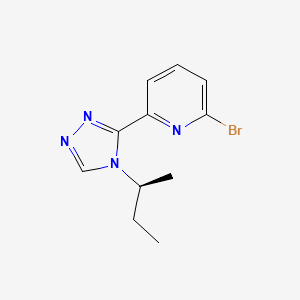
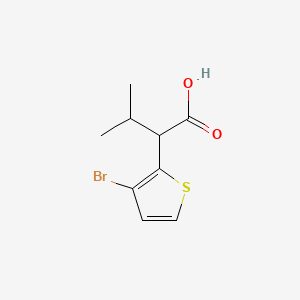
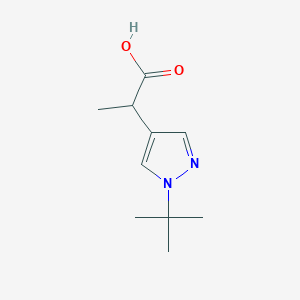
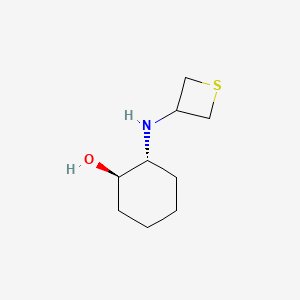
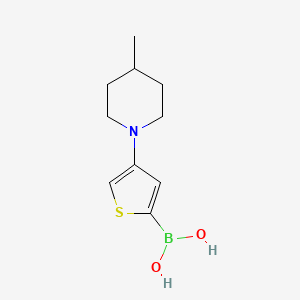
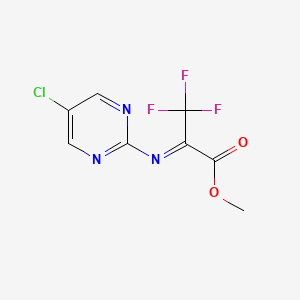
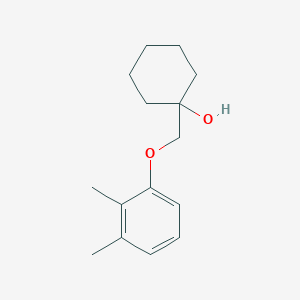
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
